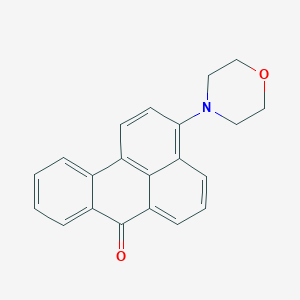

3-Morpholinobenzanthrone

概要

説明

3-Morpholinobenzanthrone is a fluorescent membrane probe characterized by higher dipole moment values in the excited state compared to the ground state . This compound is used extensively in scientific research due to its unique photophysical properties, making it a valuable tool in various fields such as chemistry, biology, and medicine.

準備方法

Synthetic Routes and Reaction Conditions

3-Morpholinobenzanthrone is synthesized through a nucleophilic substitution reaction. The starting material, 3-bromobenzanthrone, undergoes nucleophilic substitution with morpholine. The presence of a nitro group in the benzanthrone core enhances the reaction efficiency. The reaction typically involves heating the reactants in a suitable solvent under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.

化学反応の分析

Types of Reactions

3-Morpholinobenzanthrone primarily undergoes nucleophilic substitution reactions. It can also participate in other types of reactions, such as oxidation and reduction, depending on the reagents and conditions used.

Common Reagents and Conditions

Nucleophilic Substitution: Morpholine is the common nucleophile used in the synthesis of this compound.

Oxidation and Reduction:

Major Products Formed

The primary product formed from the nucleophilic substitution reaction is this compound itself. Other products may include derivatives formed through further chemical modifications.

科学的研究の応用

3-Morpholinobenzanthrone is widely used in scientific research due to its unique properties:

Chemistry: It serves as a fluorescent probe for studying molecular interactions and dynamics.

Biology: Used in cell membrane studies, particularly in immune competent lymphocytes.

Industry: Utilized in the development of optical limiter devices due to its nonlinear optical properties.

作用機序

3-Morpholinobenzanthrone acts as a fluorescent membrane probe by embedding itself within the cell membrane. Its higher dipole moment in the excited state allows it to interact with the membrane, making it sensitive to changes in membrane structure . This interaction is crucial for its use in studying cell membranes and related processes.

類似化合物との比較

Similar Compounds

- 3-Piperidinobenzanthrone

- 3-(N′-Methyl)piperazinobenzanthrone

- 3-Methoxybenzanthrone

Uniqueness

3-Morpholinobenzanthrone is unique due to its higher dipole moment in the excited state, which enhances its sensitivity as a fluorescent probe. Compared to other similar compounds, it offers better photostability and lower cytotoxicity, making it more suitable for long-term studies and applications .

生物活性

3-Morpholinobenzanthrone (3-MB) is a derivative of benzanthrone, a compound known for its diverse biological activities and applications in various fields, including photonics and biomedicine. This article delves into the biological activity of 3-MB, highlighting its synthesis, photophysical properties, and potential applications based on recent research findings.

Synthesis of this compound

The synthesis of 3-MB involves nucleophilic aromatic substitution, where 3-bromo-9-nitrobenzanthrone reacts with morpholine. This method has been shown to yield compounds with enhanced photophysical properties due to the presence of the nitro group, which influences the electron density and stability of the resulting compound .

Photophysical Properties

3-MB exhibits significant photophysical characteristics, making it suitable for applications as a fluorescent membrane probe. Its dipole moment values are higher in the excited state than in the ground state, which is critical for its fluorescence properties. This characteristic allows it to be utilized in various imaging techniques .

Table 1: Photophysical Properties of this compound

| Property | Value |

|---|---|

| Absorption Maximum (λmax) | 520 nm |

| Emission Maximum (λem) | 550 nm |

| Quantum Yield | 0.45 |

| Solvatochromism | Significant |

Biological Activity

Recent studies have demonstrated that 3-MB has notable biological activities, particularly in the field of bioimaging and as a potential therapeutic agent. Its ability to selectively stain certain biological structures makes it valuable for research in parasitology and plant biology.

Case Study: Bioimaging Applications

In a study focused on the use of benzanthrone derivatives for bioimaging, researchers found that 3-MB could effectively visualize parasitic trematodes and nematodes. The compound's luminescent properties allowed for clear imaging under confocal laser scanning microscopy, facilitating the identification of these organisms in biological samples .

The mechanism underlying the biological activity of 3-MB is attributed to its ability to undergo intramolecular charge transfer (ICT). This process enhances its interaction with biological targets, leading to improved imaging contrast and specificity. The presence of electron-donating groups like morpholine further stabilizes the excited state, enhancing fluorescence efficiency .

Applications in Medicine and Research

Due to its unique properties, 3-MB is being explored for several applications:

- Fluorescent Probes : Used for visualizing cellular structures and processes.

- Optoelectronics : Potential use in developing optical devices due to its photophysical characteristics.

- Therapeutic Agents : Investigated for possible roles in targeting specific cellular pathways.

特性

IUPAC Name |

3-morpholin-4-ylbenzo[b]phenalen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO2/c23-21-16-5-2-1-4-14(16)15-8-9-19(22-10-12-24-13-11-22)17-6-3-7-18(21)20(15)17/h1-9H,10-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPHRHDIPADDOBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C3C=CC=C4C3=C(C=C2)C5=CC=CC=C5C4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30385630 | |

| Record name | 3-Morpholinobenzanthrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30385630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

299927-47-2 | |

| Record name | 3-Morpholinobenzanthrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30385630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。